(S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-(3,5-difluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJBFFNJZLJBJI-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 2 Amino 2 3,5 Difluorophenyl Ethanol and Its Stereoisomers
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure chiral molecules like (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a cornerstone of modern pharmaceutical development. Asymmetric synthesis provides the means to produce a single, desired enantiomer, thereby avoiding the complications of racemic mixtures. The key strategies employed involve the use of chiral catalysts, temporary chiral auxiliaries, or enzymes to control the stereochemical outcome of chemical reactions. These approaches are designed to be highly efficient and selective, yielding the target molecule with high enantiomeric purity.
Enantioselective Catalysis in the Preparation of Chiral Difluorophenyl Ethanols
Enantioselective catalysis is a powerful tool for the synthesis of chiral compounds, utilizing substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and atom-economical. The primary catalytic strategies include the use of small organic molecules (organocatalysis), transition-metal complexes (metal catalysis), and enzymes (biocatalysis).
Asymmetric organocatalysis employs small, chiral organic molecules to catalyze enantioselective transformations. rsc.org This field has seen significant growth, providing effective methodologies for constructing valuable enantiopure molecules, including various heterocycles and functionalized amino compounds. rsc.org For the synthesis of chiral β-fluoroamines, which share a structural motif with the target compound, organocatalytic methods have proven particularly effective. nih.gov
One notable strategy involves a multi-component organocascade reaction where achiral α,β-unsaturated aldehydes are converted into chiral α-fluoro-β-amino aldehydes in a single flask. nih.gov This process typically involves the formation of a chiral iminium ion from the aldehyde and a chiral amine catalyst, followed by a conjugate addition of an amine nucleophile. Subsequent enantioselective fluorination of the resulting enamine intermediate yields the desired product with high stereocontrol. nih.gov Chiral primary amine-salicylamide catalysts have also been utilized for enantioselective conjugate additions to generate complex chiral structures. mdpi.com
Table 1: Examples of Organocatalytic Approaches for Chiral Amine Synthesis
| Catalyst/Method | Substrate Type | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Amine Catalyst | α,β-Unsaturated Aldehyde | Olefin Aminofluorination | Up to 98:2 | Up to 99% | nih.gov |
| Chiral Thiourea | Imino Esters | Mannich-type Reaction | Good | Good | nih.gov |
| Chiral Phosphoric Acid | Ketimines | Hydrophosphonylation | High | High | nih.gov |
Transition-metal catalysis is a highly versatile and efficient method for asymmetric synthesis. Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Various metals, including palladium, rhodium, copper, and nickel, have been employed in the asymmetric synthesis of chiral amino alcohols and their precursors. unimi.itnih.gov
For instance, copper-catalyzed asymmetric propargylic substitution reactions of propargylic acetates with amines can generate chiral amino compounds. unimi.it Similarly, rhodium complexes, such as bis(oxazolinyl)phenylrhodium(III) aqua complexes, have been shown to be effective Lewis acid catalysts for the enantioselective addition of allyl reagents to amino aldehydes. mdpi.com A particularly relevant approach involves the use of chiral Ni(II) complexes derived from glycine (B1666218) Schiff bases. These complexes can undergo diastereoselective alkylation, providing a pathway to a wide range of enantioenriched amino acid derivatives. mdpi.commdpi.com This methodology is practical for large-scale synthesis and often allows for the recycling of the chiral ligand. mdpi.commdpi.com
Table 2: Selected Metal-Catalyzed Asymmetric Syntheses
| Metal/Ligand | Substrate Type | Reaction Type | Yield | Enantiomeric/Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|
| Cu / (S,S)-L7 | Alkyne-functionalized oxetane | Propargylic Substitution | 99% | 95:5 er | unimi.it |
| Pd(0) / Bifunctional phosphine-carboxylate | Macrocyclic precursors | C-H Arylation | N/A | High enantioselectivity | nih.gov |
| Ni(II) / Chiral Schiff Base | Glycine derivative | Diastereoselective Alkylation | >80% | >99% de | mdpi.com |
Biocatalysis utilizes enzymes to perform highly selective chemical transformations. acs.org Enzymes operate under mild conditions, are environmentally benign, and exhibit exceptional stereoselectivity, often surpassing chemical catalysts. acs.org Key enzymes for the synthesis of chiral amino alcohols include ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and transaminases.
The asymmetric reduction of a prochiral ketone is a common and effective strategy. For example, the synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol (B145695), an intermediate for NK-1 receptor antagonists, was achieved with excellent enantiomeric excess (>99.9%) via the enzymatic reduction of the corresponding ketone using an alcohol dehydrogenase from Rhodococcus erythropolis. mdpi.com Similarly, ketoreductases have been identified and engineered to reduce ketone precursors with excellent stereoselectivity (>99% ee) to produce chiral halo-alcohols, which are valuable synthetic intermediates. acs.org
Reductive amination, catalyzed by enzymes such as phenylalanine dehydrogenase (PDH), offers a direct route to chiral amines from ketoacids. mdpi.com This process can be coupled with a cofactor regeneration system, such as using formate (B1220265) dehydrogenase (FDH), to ensure efficiency. mdpi.com
Table 3: Biocatalytic Synthesis of Chiral Alcohols and Amines
| Enzyme (Source) | Substrate | Reaction Type | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Alcohol Dehydrogenase (Rhodococcus erythropolis) | 3,5-Bistrifluoromethylacetophenone | Asymmetric Reduction | >98% | >99.9% | mdpi.com |
| Ketoreductase (ChKRED20 mutant) | 2-chloro-1-(3,4-difluorophenyl)ethan-1-one | Asymmetric Reduction | 95% (isolated) | >99% | acs.org |
| Phenylalanine Dehydrogenase (Thermoactinomyces intermedius) | Ketoacid acetal | Reductive Amination | N/A | N/A | mdpi.com |
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary involves the temporary incorporation of a chiral molecule into the substrate. wikipedia.org This auxiliary directs the stereochemistry of a subsequent reaction, creating a new stereocenter with high diastereoselectivity. After the reaction, the auxiliary is removed, yielding the enantiomerically pure product, and can often be recovered for reuse. wikipedia.org
Commonly used chiral auxiliaries include oxazolidinones (popularized by Evans), pseudoephedrine, and sulfur-based auxiliaries like 1,3-thiazolidine-2-thiones. wikipedia.orgscielo.org.mx For example, an acid chloride can be reacted with an oxazolidinone to form an imide. The chiral environment of the oxazolidinone then directs subsequent reactions, such as alkylations or aldol (B89426) additions, at the α-position of the carbonyl group. wikipedia.org Similarly, pseudoephedrine can be converted to the corresponding amide, and its enolate can be alkylated with high diastereoselectivity due to steric hindrance from the auxiliary's methyl and hydroxyl groups. wikipedia.org This strategy is highly effective for synthesizing optically active carboxylic acids and amino acids.
Table 4: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Substrate | Reaction Type | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Oxazolidinones (Evans) | Acyl Imides | Aldol Reactions, Alkylations | High | wikipedia.org |
| Pseudoephedrine | Carboxylic Acids (as amides) | Alkylation of Enolates | High | wikipedia.org |
| (S)-Indoline | Hydrazones | Alkylation | Up to >99% de | nih.gov |
Chemoenzymatic Synthetic Routes
A typical chemoenzymatic process might involve the chemical synthesis of a racemic mixture, followed by a kinetic resolution catalyzed by an enzyme. In this process, the enzyme selectively reacts with one enantiomer, allowing the separation of the unreacted, desired enantiomer. researchgate.net Alternatively, a dynamic kinetic resolution can be employed, where the unwanted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.
Another powerful approach is the use of enzyme cascades, where multiple enzymatic reactions are performed sequentially in one pot. researchgate.net For instance, a de novo metabolic pathway was assembled using a transketolase coupled with a transaminase to synthesize a chiral amino alcohol, demonstrating a sustainable and cost-effective route using low-cost natural substrates. researchgate.net The combination of chemical steps, such as a nickel-catalyzed coupling reaction, with a subsequent asymmetric biocatalytic reduction has been used to furnish chiral diarylmethanol derivatives in high yields and enantiomeric excess. nih.gov
Table 5: Chemoenzymatic Route Example: Synthesis of D-(2,4,5-trifluorophenyl)alanine
| Step | Reaction Type | Reagents/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| 1 | Chemical Synthesis | Diethyl acetamidomalonate, NaOEt | Intermediate Amidoester | polimi.it |
| 2 | Chemical Synthesis | NaOH, then HCl | Racemic amino acid (DL-2) | polimi.it |
| 3 | Biocatalytic Deracemization | Whole-cell LAAD from Proteus mirabilis | Enantiopure D-amino acid (D-2) | polimi.it |
Stereoselective Preparations of this compound
The synthesis of enantiomerically pure this compound is critical for its application in pharmaceutical research, where specific stereoisomers often exhibit desired biological activity and metabolic stability. Stereoselective methods are employed to control the three-dimensional arrangement of atoms, ensuring the formation of the desired (S)-enantiomer with high purity. These methods primarily involve asymmetric catalysis and the use of chiral auxiliaries to guide the stereochemical outcome of the reaction. A prevalent strategy involves the asymmetric reduction of a prochiral ketone precursor, which establishes the stereocenter at the alcohol-bearing carbon. Subsequent chemical transformations then introduce the amino group to yield the final product.
Diastereoselective Reactions and Control of Stereochemistry
Diastereoselective reactions are fundamental in controlling the stereochemistry during the synthesis of molecules with multiple stereocenters. In the context of synthesizing vicinal amino alcohols like this compound, diastereoselectivity becomes crucial when a new stereocenter is created in a molecule that already contains one. While the target compound has only one stereocenter, related synthetic strategies for more complex amino alcohols often rely on these principles. researchgate.net
One common approach involves the diastereoselective addition of a nucleophile to a chiral aldehyde or ketone. For example, starting from a chiral amino acid, a chiral amino aldehyde can be generated. The subsequent addition of an organometallic reagent to the carbonyl group can proceed with high diastereoselectivity, governed by models such as the Felkin-Anh model, which predicts the stereochemical outcome based on steric and electronic effects. researchgate.net
Another powerful method is the diastereoselective Strecker reaction. This involves the addition of cyanide to a C=N bond formed between a ketone and a chiral amine. The chiral amine auxiliary directs the cyanide attack to one face of the imine, leading to the formation of one diastereomer of the α-amino nitrile in excess. Subsequent hydrolysis of the nitrile group yields the desired amino acid derivative with controlled stereochemistry. nih.gov Although not a direct synthesis for the target amino alcohol, this highlights a key strategy for establishing the stereochemistry at the α-carbon relative to the amino group.
Control of stereochemistry is also achieved through the use of chiral catalysts in reactions like asymmetric hydrogenation or reduction. For the synthesis of this compound, a key step is the asymmetric reduction of the precursor 3,5-difluoroacetophenone. The choice of catalyst and reaction conditions is paramount in achieving high diastereomeric excess (in related multi-stereocenter systems) and, in this case, high enantiomeric excess.
Kinetic Resolution Techniques for Enantiomeric Enrichment
Kinetic resolution is a widely used technique for separating a racemic mixture of chiral molecules. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new product.
For the enantiomeric enrichment of 2-Amino-2-(3,5-difluorophenyl)ethanol, a racemic mixture of the amino alcohol can be subjected to enzymatic or non-enzymatic acylation. Chiral catalysts, such as modified p-dimethylaminopyridine (DMAP) derivatives or phosphine-based catalysts, can selectively acylate one enantiomer over the other. nih.gov For instance, in a parallel kinetic resolution (PKR) experiment, two different chiral catalysts can be used simultaneously with two different acylating agents to convert each enantiomer into a distinct product, allowing for the separation of both. nih.gov
The selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting to the slow-reacting enantiomer (s = k_fast / k_slow), is a measure of the effectiveness of the kinetic resolution. A high selectivity factor is desirable for efficient separation. The table below summarizes representative data for the kinetic resolution of analogous secondary alcohols, illustrating the impact of catalyst and conditions on selectivity.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Selectivity Factor (s) |
|---|---|---|---|---|
| TADMAP analogue (18a) | (iPrCO)₂O | Toluene | 25 | 1.4 |
| TADMAP analogue (18b) | (iPrCO)₂O | Toluene | 25 | 3.4 |
| TADMAP analogue (18b) | t-amyl alcohol | Toluene | 25 | 4.5 |
| TADMAP analogue (18b) | t-amyl alcohol | Toluene | 0 | 6.2 |
Another powerful method is hydrolytic kinetic resolution (HKR), particularly for epoxides, which can serve as precursors to amino alcohols. Chiral cobalt-salen complexes have been shown to be highly effective catalysts for the HKR of terminal epoxides, providing both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric excess. google.com
Deracemization Strategies
Deracemization refers to the conversion of a racemic mixture into a single, pure enantiomer, ideally in 100% theoretical yield. This is distinct from classical resolution, where the maximum yield of a single enantiomer is 50%. Dynamic kinetic resolution (DKR) is a primary strategy for deracemization.
In DKR, a kinetic resolution is coupled with an in-situ racemization of the starting material. This ensures that the slower-reacting enantiomer is continuously converted into the faster-reacting one, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product. This approach is highly efficient for the large-scale preparation of enantiomerically pure compounds. acs.org
For the synthesis of chiral amino acids and their derivatives, DKR can be applied using chiral Ni(II) complexes. A racemic amino acid can be reacted with a chiral ligand and a nickel(II) salt. Under basic conditions, the complex of the undesired enantiomer can epimerize to the thermodynamically more stable complex of the desired enantiomer, leading to a high diastereomeric excess. acs.orgmdpi.com This methodology could be adapted for precursors to this compound.
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves conceptually breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known and reliable chemical reactions. amazonaws.comox.ac.uk
Key Disconnections and Strategic Bond Formations
For this compound, the key structural features are the chiral amino alcohol moiety and the 3,5-difluorophenyl group. The primary retrosynthetic disconnections focus on the formation of the C-N and C-C bonds that construct the amino alcohol backbone.
C-N Bond Disconnection : This is one of the most logical disconnections. Breaking the bond between the chiral carbon and the nitrogen atom suggests a precursor such as a 2-hydroxy-1-(3,5-difluorophenyl)ethanone or a related epoxide. The amino group can be introduced via nucleophilic substitution, amination of an alcohol (e.g., Mitsunobu reaction), or reductive amination of a ketone. This approach simplifies the target to a chiral alcohol precursor, (S)-1-(3,5-difluorophenyl)ethane-1,2-diol or a related structure.
C-C Bond Disconnection : A disconnection of the C1-C2 bond (the bond between the phenyl-bearing carbon and the alcohol-bearing carbon) points to precursors like a 3,5-difluorophenyl derivative and a two-carbon synthon. For example, this could involve the addition of a cyanide equivalent (a d1 synthon) to 3,5-difluorobenzaldehyde (B1330607) (an a1 synthon), which is characteristic of a cyanohydrin or Strecker-type synthesis.
Functional Group Interconversion (FGI) : Before disconnection, it is often useful to consider FGI. For instance, the amino alcohol can be retrosynthetically derived from an α-amino acid through reduction of the carboxylic acid group. This transforms the problem into the synthesis of (S)-amino-(3,5-difluorophenyl)acetic acid.
The most common and strategically sound approach involves establishing the chiral center first via asymmetric reduction of a ketone, followed by the introduction of the amino group. This prioritizes the most challenging stereochemical step.
Identification of Precursors and Starting Materials
Based on the retrosynthetic analysis, several key precursors and starting materials can be identified for the synthesis of this compound.
3,5-Difluoroacetophenone : This is a primary precursor when the synthesis proceeds via the reduction of a ketone. It is a prochiral molecule that can be reduced asymmetrically to form the chiral alcohol.
1,3-Difluorobenzene : This is the logical starting material for synthesizing 3,5-difluoroacetophenone. It can undergo a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃).
3,5-Difluorobenzaldehyde : This can be a starting material if the synthesis involves the addition of a one-carbon nucleophile (like cyanide) to form a cyanohydrin, which can then be reduced and aminated.
(3,5-Difluorophenyl)methanamine : In some routes, this amine could be a precursor, for instance, in the synthesis of α-amino nitriles. fu-berlin.de
Chiral Catalysts and Reagents : The choice of stereoselective method dictates the necessary chiral reagents. These include:
Corey-Bakshi-Shibata (CBS) reagent : A well-known catalyst for the enantioselective reduction of ketones.
Chiral Ruthenium or Rhodium complexes : Used for asymmetric hydrogenation.
Enzymes : Carbonyl reductases or lipases can be used for asymmetric reduction or kinetic resolution, respectively.
The table below outlines the key precursors and their roles in the synthesis.
| Precursor/Starting Material | Role in Synthesis | Typical Reaction |
|---|---|---|
| 1,3-Difluorobenzene | Aromatic starting material | Friedel-Crafts Acylation |
| 3,5-Difluoroacetophenone | Prochiral ketone precursor | Asymmetric Reduction/Hydrogenation |
| (S)-1-(3,5-Difluorophenyl)ethanol | Chiral alcohol intermediate | Amination (e.g., Mitsunobu reaction) |
| 3,5-Difluorobenzaldehyde | Aldehyde precursor | Strecker Synthesis / Cyanohydrin formation |
| CBS Reagent | Chiral catalyst | Enantioselective ketone reduction |
Novel Synthetic Route Development and Optimization
The pursuit of more efficient and environmentally benign synthetic routes for chiral molecules like this compound is a continuous effort in organic chemistry.
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 2-aminothiophene derivatives, which share some synthetic strategy elements with other amino compounds, methodologies are being developed to align with these principles. This includes the use of multicomponent reactions, which can increase efficiency by combining several steps into one, and the exploration of greener catalysts and solvents. For instance, some syntheses now employ easily available and less toxic catalysts in environmentally benign solvents like aqueous ethanol.
Biocatalytic methods, in particular, represent a significant advancement in green synthesis. The use of enzymes, such as carbonyl reductases from organisms like Lactobacillus kefir, offers high specificity and sustainability for industrial-scale production. These enzymatic processes can significantly reduce waste and improve the safety profile of the synthesis.
Modern synthetic techniques like microwave-assisted synthesis and flow chemistry are being increasingly applied to accelerate and control chemical reactions.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields and purity. This technique has been successfully used to accelerate reactions in the synthesis of various heterocyclic compounds, including those with amino functionalities. nih.gov For example, intramolecular cyclocondensation of 2-amino acid-derived enamines to produce pyrrole (B145914) derivatives has been achieved with high yields (55-86%) under microwave irradiation. mdpi.com The application of microwaves can be particularly advantageous for steps like coupling and deprotection, leading to shorter synthetic cycles.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and process optimization. mdpi.com This methodology allows for the synthesis of target compounds under controlled and mild conditions. Flow reactors, which consist of narrow channels, enable precise control over reaction parameters like temperature, pressure, and reaction time. mdpi.com This level of control is particularly beneficial for exothermic reactions or those involving unstable intermediates. The application of flow chemistry has been demonstrated in the synthesis of various active pharmaceutical ingredients and their precursors. mdpi.com
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of a synthetic route. Key strategies include precise temperature control, especially for exothermic reactions, to prevent side reactions and racemization. For instance, in asymmetric reductions, cooling the reaction to -20°C can help maintain a high enantiomeric excess (>98%).
| Parameter | Condition/Method | Outcome |
| Temperature Control | Cooling to -20°C during asymmetric reduction | Prevents racemization, maintains >98% enantiomeric excess |
| Solvent System | THF-water | Reduces reaction time by 50% compared to ethanol-water |
| Catalyst Recycling | Immobilized enzymes | Retain 95% activity after 10 cycles, reducing costs by 40% |
Characterization and Purity Assessment of Synthesized Enantiomers
The characterization and purity assessment of enantiomers are critical to ensure the quality and efficacy of pharmaceutical compounds. A variety of analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining enantiomeric purity. Chiral stationary phases are used to separate the enantiomers, allowing for their quantification. For instance, the enantiomeric excess of β-amino esters has been determined using HPLC with specific chiral columns and mobile phases. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation and purity assessment. ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be coupled with chiral chromatography for rapid and accurate determination of amino acid chiral purity in peptides. nih.gov
Finally, X-ray crystallography can be used to determine the absolute configuration of a chiral molecule, providing definitive proof of its stereochemistry.
| Technique | Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess and chiral purity. rsc.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of chemical structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of identity. nih.gov |
| X-ray Crystallography | Determination of the absolute configuration of the chiral centers. |
Applications of S 2 Amino 2 3,5 Difluorophenyl Ethanol As a Chiral Building Block and Pharmaceutical Intermediate
Fundamental Role in Active Pharmaceutical Ingredient (API) Synthesis
The primary application of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol in the pharmaceutical industry is as a chiral precursor for the synthesis of Active Pharmaceutical Ingredients (APIs). Chiral building blocks are essential in modern drug design, as the stereochemistry of a molecule is often critical for its pharmacological activity and safety profile. This compound provides a scaffold with a specific three-dimensional arrangement, which is incorporated into the final API.
The modern paradigm in drug discovery often involves mimicking the structure of natural ligands to interact with protein receptors or enzymes. mdpi.com Fluorinated amino acids and their derivatives, like this compound, are of particular interest. The strategic introduction of fluorine atoms can increase metabolic stability and fine-tune bioactivity and pharmacokinetic properties. mdpi.com Its role as an intermediate is crucial for constructing more complex molecules that retain the specific chirality required for selective interaction with biological targets. The synthesis of this building block itself often involves asymmetric catalysis to ensure high enantiomeric purity (>98% ee), a critical requirement for its use in pharmaceutical manufacturing.
Integration into Complex Molecular Architectures
The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, allows for its versatile integration into larger, more complex molecular structures through a variety of chemical transformations.
Formation of Amides, Esters, and Other Functional Derivatives
The reactive amino and hydroxyl groups on this compound serve as handles for derivatization, enabling the formation of a wide range of functional groups.
Amide Formation: The primary amine is readily acylated to form amide bonds. This reaction is one ofthe most common transformations in medicinal chemistry, often used to link molecular fragments. researchgate.net The reaction can be carried out with carboxylic acids (using coupling agents), acyl chlorides, or acid anhydrides. libretexts.org This allows for the introduction of diverse substituents, creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, N-(2-hydroxyethyl)amide derivatives have been synthesized and investigated for various biological activities. nih.gov
Ester Formation: The primary hydroxyl group can be esterified through reactions with carboxylic acids or their derivatives. acs.orgmdpi.com This transformation is useful for modifying a compound's solubility, lipophilicity, and pharmacokinetic profile.
Other Derivatives: Beyond amides and esters, the functional groups of this building block can undergo other reactions. The hydroxyl group can be oxidized to a ketone, and the fluorine atoms on the phenyl ring can potentially undergo nucleophilic substitution under specific conditions.
These derivatizations are fundamental to incorporating the chiral difluorophenyl ethanol (B145695) scaffold into larger drug candidates.
| Functional Group | Reaction Type | Resulting Derivative | Significance in Drug Design |
|---|---|---|---|
| Amino Group (-NH₂) | Acylation | Amide | Forms stable linkages; common in peptides and other APIs. researchgate.netsphinxsai.com |
| Hydroxyl Group (-OH) | Esterification | Ester | Modifies solubility and can be used for prodrug strategies. acs.orgmdpi.com |
| Hydroxyl Group (-OH) | Oxidation | Ketone | Creates a new point for further molecular elaboration. |
Utility in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are foundational structures in a vast number of pharmaceuticals. amazonaws.com Amino alcohols like this compound are valuable precursors for synthesizing a variety of heterocyclic systems.
The amino and hydroxyl groups can participate in cyclization reactions to form rings. For example, amino acids and their derivatives are common starting materials for creating fused heterocyclic systems like quinazolinones, which exhibit a wide range of biological activities. nih.gov The synthesis of thiazepine and benzoxazepine derivatives has also been accomplished starting from amino acid esters. rdd.edu.iq While specific examples detailing the cyclization of this compound are not broadly published, its functional groups make it a suitable candidate for constructing heterocycles such as oxazines or for incorporation into larger heterocyclic frameworks, which is a common strategy in drug discovery. researchgate.net
Design and Synthesis of Enantiomerically Pure Therapeutic Agents
The defining feature of this compound is its single, well-defined stereocenter, which is critical for the development of enantiomerically pure drugs that can selectively interact with chiral biological targets like enzymes and receptors.
Contribution to Central Nervous System (CNS) Drug Development
Developing drugs that act on the Central Nervous System (CNS) presents unique challenges, primarily the need to cross the blood-brain barrier (BBB). The physicochemical properties of a molecule, such as lipophilicity, molecular weight, and hydrogen bonding capacity, are critical for BBB penetration.
The incorporation of the 3,5-difluorophenyl group from this compound into a drug candidate can be advantageous for CNS applications. The fluorine atoms increase lipophilicity, which can aid in crossing the BBB. Furthermore, fluorine can block sites of metabolism, increasing the drug's half-life in the body and brain, and can enhance binding affinity to the target protein. mdpi.com This building block has been instrumental in the development of inhibitors for enzymes implicated in neurodegenerative diseases like Alzheimer's.
Application in Inhibitor Design (e.g., Gamma-Secretase Inhibitors, BACE1 Inhibitors)
One of the most significant applications of this compound is in the design of enzyme inhibitors for the treatment of Alzheimer's disease. The pathology of Alzheimer's is linked to the accumulation of amyloid-beta (Aβ) peptides in the brain. These peptides are generated by the cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.
Gamma-Secretase Inhibitors: This building block is a key component of the potent γ-secretase inhibitor N2-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyethanoyl]-N1-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-L-alaninamide, also known as LY411,575. In this molecule, the this compound moiety has been oxidized to the corresponding α-hydroxy acid and then coupled to form an amide bond. Studies have shown that this inhibitor significantly reduces the production of Aβ in the central nervous system.
BACE1 Inhibitors: The development of BACE1 inhibitors is another key strategy for Alzheimer's therapy. The unique structure of this compound makes it a suitable fragment for designing molecules that can fit into the active site of aspartic proteases like BACE1. The amino group can form hydrogen bonds with the catalytic aspartate residues in the enzyme's active site. Its structural motif has been identified in potent BACE1 inhibitors.
| Inhibitor Target | Example Compound Class | Role of this compound | Therapeutic Goal |
|---|---|---|---|
| Gamma-Secretase | Substituted Alaninamides (e.g., LY411,575) | Provides the core (2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl fragment. | Reduce amyloid-beta (Aβ) production. |
| BACE1 (β-Secretase) | 2-Amino-3,4-dihydroquinazolines and others | Serves as a key structural fragment for binding to the enzyme's active site. | Reduce amyloid-beta (Aβ) production. |
Development of Drug Discovery Scaffolds and Pharmacophore Development
This compound serves as a crucial chiral building block in medicinal chemistry, providing a foundational scaffold for the development of novel therapeutic agents. Its utility stems from a combination of stereochemical and electronic properties inherent to its structure. The phenylethanolamine core is a well-established "privileged scaffold," a molecular framework that can bind to multiple, unrelated biological targets. The specific features of this compound—the (S)-chirality at the benzylic carbon, the primary amine, the hydroxyl group, and the meta-disposed fluorine atoms—create a distinct three-dimensional pharmacophore model essential for targeted drug design.
A pharmacophore model outlines the key molecular features necessary for a molecule to interact with a specific biological target. For this compound, these features allow it to serve as a versatile starting point for creating libraries of compounds aimed at various receptors and enzymes. The stereospecificity of the (S)-enantiomer is critical, as biological targets are chiral, and specific stereoisomers often exhibit significantly higher affinity and efficacy. For instance, in the synthesis of ligands for adrenergic receptors, the (1R)-configuration of phenylethanolamines is typically preferred for substrate activity, highlighting the importance of precise stereochemical control that building blocks like this compound provide. nih.gov
The 3,5-difluorophenyl group is particularly significant for several reasons:
Metabolic Stability : Fluorine substitution at positions vulnerable to metabolic oxidation (like aromatic C-H bonds) can block cytochrome P450-mediated metabolism. tandfonline.comhyphadiscovery.com This enhances the compound's half-life and bioavailability, which are critical pharmacokinetic properties. nih.govresearchgate.net The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage. nih.gov
Binding Affinity : Fluorine's high electronegativity alters the electronic distribution of the aromatic ring, which can influence the pKa of the amine group and enhance interactions with the target protein. tandfonline.com Fluorine can act as a weak hydrogen bond acceptor, potentially forming favorable interactions within a receptor's binding pocket. researchgate.net
Lipophilicity : The introduction of fluorine atoms generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes. researchgate.net
A primary application of this chiral intermediate is in the synthesis of potent and selective β3-adrenergic receptor agonists. The structure-activity relationship (SAR) for β-adrenergic agonists requires a secondary amine and specific substitutions on the phenyl ring to ensure receptor stimulation and selectivity. nih.govpharmacy180.com The this compound scaffold provides the correct stereochemistry and a phenyl ring primed for further modification, allowing medicinal chemists to systematically explore the SAR and optimize agonist activity.
| Structural Feature | Pharmacophoric Role | Contribution to Drug Properties |
|---|---|---|
| (S)-Chiral Center | Stereospecific Recognition | Ensures selective binding to chiral biological targets (enzymes/receptors), improving potency and reducing off-target effects. |
| Primary Amine Group | Hydrogen Bond Donor / Basic Center | Forms key hydrogen bonds with receptor residues; can be protonated to form ionic interactions. |
| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Participates in crucial hydrogen bonding within the active site, often anchoring the ligand. |
| 3,5-Difluorophenyl Group | Lipophilic Region / Metabolic Blocker | Increases lipophilicity for membrane permeation and enhances metabolic stability by blocking oxidative sites. tandfonline.comnih.govresearchgate.net |
Comparative Analysis with Other Difluorophenyl Ethanol Derivatives as Intermediates
The choice of a specific building block in pharmaceutical synthesis is a critical decision influenced by factors such as synthetic accessibility, stability, and the ultimate effect on the biological activity of the final compound. This compound is often compared with other difluorophenyl ethanol derivatives, such as its (R)-enantiomer and positional isomers (e.g., 3,4-difluoro and 2,4-difluoro analogs), to determine the optimal scaffold for a given therapeutic target.
The key differentiating factor between (S)- and (R)-enantiomers is their interaction with chiral biological systems. For many adrenergic ligands, one enantiomer is significantly more active than the other. This stereoselectivity makes the synthesis of enantiomerically pure intermediates like this compound highly valuable.
The substitution pattern of the fluorine atoms on the phenyl ring profoundly impacts the molecule's electronic properties, metabolic fate, and binding interactions.
3,4-Difluoro (ortho, meta to ethylamine) : This substitution pattern is common in many active pharmaceutical ingredients. However, the 4-position (para) can be susceptible to oxidative metabolism. While fluorination at this site can block this pathway, the resulting electronic and steric profile is distinct from the 3,5-isomer, which can lead to different receptor affinities and selectivity profiles.
2,4-Difluoro (ortho, para to ethylamine) : The presence of a fluorine atom at the ortho position can induce significant conformational effects on the side chain, potentially locking it into a specific orientation. This can be advantageous if the conformation is favorable for binding but detrimental if it is not. The ortho-fluoro group can also influence the pKa of the ethanolamine (B43304) side chain more directly.
In terms of utility as a pharmaceutical intermediate, the 3,5-difluoro pattern often confers superior metabolic stability compared to other isomers where one or both C-F bonds might be more susceptible to oxidative defluorination, a process that can sometimes lead to reactive metabolites. hyphadiscovery.com The strategic placement of fluorine is a key tool for medicinal chemists to block sites of metabolic attack and fine-tune the pharmacokinetic profile of a drug candidate. tandfonline.com
| Compound Derivative | Key Differentiating Feature | Impact on Use as an Intermediate | Potential Advantage | Potential Disadvantage |
|---|---|---|---|---|
| This compound | Symmetrical meta, meta-difluoro substitution | Offers a unique electronic and steric profile with high metabolic stability. | Often provides enhanced metabolic stability and favorable lipophilicity. tandfonline.comnih.gov | Synthetic route may be more complex or costly than for other isomers. |
| (R)-2-Amino-2-(3,5-difluorophenyl)ethanol | (R)-enantiomer | Used to probe stereospecific requirements of a biological target. | May be the more active enantiomer for certain targets. | Often exhibits lower biological activity for targets preferring the (S)-enantiomer. |
| (S)-2-Amino-2-(3,4-difluorophenyl)ethanol | Vicinal difluoro substitution | Creates a significant dipole moment, affecting solubility and binding. | Common motif in known bioactive compounds; established synthetic routes. | May be more susceptible to certain metabolic pathways compared to the 3,5-isomer. |
| (S)-2-Amino-2-(2,4-difluorophenyl)ethanol | Ortho- and para-difluoro substitution | Ortho-fluorine can enforce a specific side-chain conformation. | Conformational restriction can increase binding affinity if the orientation is optimal. nih.gov | Steric hindrance from the ortho-substituent may impede receptor binding. |
Medicinal Chemistry and Theoretical Studies of S 2 Amino 2 3,5 Difluorophenyl Ethanol Derivatives
Structure-Activity Relationship (SAR) Studies of Modifications at the Amino Alcohol Core
The substitution pattern on the phenyl ring of phenylethanolamine derivatives plays a crucial role in determining their pharmacological profile. The presence, number, and position of substituents like halogens can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity for its biological target.
The introduction of fluorine atoms into a molecule can have profound effects on its biological properties. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen, yet it can drastically alter the electronic nature of the aromatic ring. This can influence interactions with target proteins and improve metabolic stability by blocking sites susceptible to cytochrome P-450 oxidation. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can enhance the thermal and chemical stability of the compound.
In the case of phenylethanolamines, the position of halogen substituents is critical. Studies on halogenated phenylethanolamines have shown that the substitution pattern affects their activity, for instance, as beta-adrenoceptor antagonists. For example, research has indicated that di-halogenated phenylethanolamines with a 2,5-substitution pattern may block beta-receptors at lower concentrations than their 2,4-dihalogenated counterparts, while 3,4-dihalogenated derivatives often exhibit the weakest effects. The 3,5-difluoro substitution pattern in (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is therefore of particular interest, as it is expected to confer a distinct electronic and steric profile that influences its interaction with biological receptors. The electron-withdrawing nature of the two fluorine atoms at the meta positions can significantly impact the acidity of the benzylic proton and the nucleophilicity of the aromatic ring, thereby modulating target binding.
| Compound/Substitution Pattern | Observed Effect on Biological Activity (General Findings for Halogenated Phenylethanolamines) |
| 2,5-Dihalogenation | Generally associated with higher potency in blocking beta-adrenergic receptors compared to other di-halogenated isomers. |
| 2,4-Dihalogenation | Typically exhibits lower beta-blocking activity compared to 2,5-dihalogenated analogs. |
| 3,4-Dihalogenation | Often results in the weakest beta-adrenolytic effects among the di-halogenated isomers. |
| 3,5-Difluorination | The two meta-positioned fluorine atoms create a unique electronic distribution on the phenyl ring, which is critical for specific target interactions and can influence binding affinity and selectivity. |
Stereochemistry is a critical determinant of biological activity, as biological macromolecules such as receptors and enzymes are chiral environments. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. For phenylethanolamine derivatives, which possess at least one chiral center at the carbon bearing the hydroxyl group, the spatial arrangement of the substituents is paramount for effective target recognition and binding. nih.govwikipedia.org
The (S) configuration of 2-Amino-2-(3,5-difluorophenyl)ethanol specifies a particular three-dimensional orientation of the amino, hydroxyl, and difluorophenyl groups. This specific arrangement is crucial for fitting into the binding pocket of a target protein in a precise orientation that allows for optimal interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It is a well-established principle that for many biologically active amino alcohols, one enantiomer is significantly more potent than the other. mdpi.com For instance, in the context of phenylethanolamine N-methyltransferase (PNMT), the enzyme exhibits a clear preference for the (1R)-isomers of phenylethanolamine substrates. nih.gov This stereoselectivity underscores the importance of the absolute configuration in achieving a productive binding orientation within the enzyme's active site.
The differential activity between enantiomers can be dramatic. The more active enantiomer is often referred to as the "eutomer," while the less active one is the "distomer." In some cases, the distomer is not merely inactive but may interact with different targets, leading to off-target effects or even antagonism. Therefore, the synthesis and evaluation of enantiomerically pure compounds like this compound are essential in medicinal chemistry to maximize therapeutic efficacy and minimize potential side effects. mdpi.com Molecular modeling studies often reveal that the eutomer forms a more stable complex with the target protein, characterized by a lower binding energy and a greater number of favorable intermolecular interactions compared to the distomer.
Computational Chemistry and Molecular Modeling Investigations
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering powerful methods to investigate ligand-target interactions at an atomic level. These techniques provide valuable insights that can guide the design and optimization of new drug candidates. For this compound and its derivatives, computational approaches are employed to understand their binding modes, conformational dynamics, and electronic properties.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows researchers to visualize the interactions between the ligand and the amino acid residues in the binding site and to estimate the binding affinity. For derivatives of this compound, docking simulations can elucidate how the molecule fits into the active site of its target receptor.
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then scoring them based on a force field that approximates the binding free energy. The results can reveal key interactions, such as:
Hydrogen bonds: The amino and hydroxyl groups of the amino alcohol core are potential hydrogen bond donors and acceptors, and docking can identify specific residues that participate in these crucial interactions.
Hydrophobic interactions: The difluorophenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
Halogen bonds: The fluorine atoms on the phenyl ring can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute to binding affinity and selectivity.
By comparing the docking scores and binding modes of a series of analogs, researchers can rationalize observed SAR data. For example, docking studies can explain why a particular substitution pattern on the phenyl ring or a specific stereoisomer leads to higher activity. These insights are invaluable for the structure-based design of new derivatives with improved potency and selectivity.
While molecular docking provides a static picture of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations provide a deeper understanding of the stability of the docked pose, the flexibility of the ligand and the protein, and the role of solvent molecules in the binding process. rsc.org
For a complex of a this compound derivative and its target protein, an MD simulation would typically be run for tens to hundreds of nanoseconds. The resulting trajectory provides detailed information on:
Conformational Stability: MD can assess whether the binding mode predicted by docking is stable over time or if the ligand undergoes significant conformational changes.
Protein Flexibility: The simulation reveals how the protein structure adapts to the presence of the ligand, including movements of side chains or even larger domains that may be important for binding and function.
By analyzing the MD trajectory, researchers can calculate properties such as root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Furthermore, advanced techniques can be used to calculate binding free energies, providing a more rigorous prediction of binding affinity than docking scores alone. These dynamic insights are crucial for a comprehensive understanding of the conformational dynamics that govern molecular recognition.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.netbohrium.com For this compound derivatives, these methods can provide fundamental insights that are not accessible through classical molecular mechanics methods used in docking and MD.
Key properties that can be calculated include:
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding and predicting non-covalent interactions like hydrogen bonding and halogen bonding.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity.
Atomic Charges: Quantum chemical methods can provide a more accurate description of the partial charges on each atom compared to the generalized charges used in classical force fields. This is particularly important for the highly electronegative fluorine atoms and their influence on the rest of the molecule.
These calculations can help to explain the SAR of a series of compounds at a fundamental electronic level. For example, by calculating how different substituents on the phenyl ring alter the MEP and orbital energies, one can better understand their impact on binding affinity and reactivity. This detailed electronic information complements the structural and dynamic insights from molecular modeling, providing a holistic view of the factors driving the biological activity of these compounds. researchgate.net
Mechanistic Insights into Biological Interactions
The biological activity of this compound and its derivatives is underpinned by their interactions with various biomolecular targets. The specific nature of these interactions provides a mechanistic basis for their observed pharmacological effects.
Studies on Enzyme Interaction and Inhibition
Derivatives of this compound, belonging to the broader class of phenylethanolamines, have been investigated for their potential to interact with and inhibit enzymes. A key enzyme in this context is Phenylethanolamine N-methyltransferase (PNMT), which plays a crucial role in the catecholamine biosynthetic pathway by catalyzing the conversion of norepinephrine (B1679862) to epinephrine (B1671497). nih.govnih.gov The structural similarity of phenylethanolamine derivatives to the natural substrate of PNMT makes them candidates for competitive inhibition.
Research into PNMT inhibitors has explored various phenylethylamine and 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives. The potency of these inhibitors can be enhanced by the presence of electron-withdrawing groups on the aromatic ring, a feature present in this compound. nih.gov For instance, certain THIQ derivatives have demonstrated potent inhibition of PNMT with Ki values in the nanomolar range. nih.gov
Transition-state analogue inhibitors of PNMT have also been developed, showing high specificity and tight binding. nih.govnih.gov One such inhibitor demonstrated a Ki value of 12.0 nM. nih.gov Another second-generation inhibitor showed a dissociation constant (Kd) of 4.9 nM for the first binding site of the PNMT homodimer. nih.gov These inhibitors are designed to mimic the geometry and electronic properties of the transition state of the enzymatic reaction. nih.gov
The specificity of these inhibitors is a critical aspect of their development. Studies have shown that some transition-state analogue inhibitors of PNMT exhibit high specificity for PNMT over other methyltransferases, such as DNA and protein methyltransferases, as well as over adrenergic receptors like the α2-adrenoceptor. nih.gov
| Inhibitor Class | Specific Compound Example | Inhibition Constant (Ki) / Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives | SK&F 64139 | 1.6 nM (Ki) | nih.gov |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives | SK&F 29661 | 120 nM (Ki) | nih.gov |
| Transition-State Analogue | Inhibitor 3 (as described in the source) | 12.0 nM (Ki) | nih.gov |
| Second-Generation Transition-State Analogue | Inhibitor 4 (as described in the source) | 4.9 nM (Kd, first site) | nih.gov |
Receptor Binding Research and Ligand Specificity
The phenylethanolamine scaffold is a well-established pharmacophore that interacts with a variety of receptors. The specific substitution pattern on the phenyl ring and the stereochemistry of the ethanolamine (B43304) side chain are critical determinants of receptor affinity and selectivity.
One area of investigation for phenylethanolamine derivatives is their interaction with N-methyl-D-aspartate (NMDA) receptors, specifically those containing the NR2B subunit. nih.gov Compounds like ifenprodil (B1662929), which share the phenylethanolamine core, are known to selectively bind to the amino-terminal domain of the NR2B subunit and act as negative modulators of receptor activity. nih.gov Binding studies using circular dichroism spectroscopy have determined the equilibrium constants for the binding of ifenprodil and its analogues to be in the low-to-high micromolar range, which is consistent with their functional IC50 values. nih.gov
Furthermore, the parent compound, phenylethanolamine, has been shown to have an affinity for β-adrenergic receptors. In studies using a β2 adrenergic receptor preparation, racemic phenylethanolamine exhibited approximately 1/400th the affinity of epinephrine and 1/7th the affinity of norepinephrine. wikipedia.org The substitution of fluorine atoms on the phenyl ring, as seen in this compound, is a common strategy in medicinal chemistry to modulate receptor binding affinity and selectivity.
The stereochemistry of the ethanolamine side chain is also crucial. The (S)-configuration is often critical for specific interactions with chiral receptor binding pockets. nih.gov
| Compound | Receptor | Binding Affinity | Reference |
|---|---|---|---|
| Ifenprodil | NMDA (NR2B subunit) | Low-to-high micromolar range (Kd) | nih.gov |
| RO25,6981 | NMDA (NR2B subunit) | Low-to-high micromolar range (Kd) | nih.gov |
| Haloperidol | NMDA (NR2B subunit) | Low-to-high micromolar range (Kd) | nih.gov |
| Racemic Phenylethanolamine | β2 Adrenergic Receptor | ~1/400th of epinephrine's affinity | wikipedia.org |
Investigation of Biochemical Pathway Involvement
The interaction of this compound derivatives with specific enzymes and receptors suggests their involvement in key biochemical pathways. The inhibition of PNMT directly implicates these compounds in the modulation of the catecholamine biosynthetic pathway. nih.govnih.gov By reducing the conversion of norepinephrine to epinephrine, these derivatives can alter the balance of these crucial neurotransmitters and hormones, which could have downstream effects on various physiological processes regulated by the adrenergic system. nih.gov
The binding of phenylethanolamine analogues to NMDA receptors indicates a potential role in modulating glutamatergic neurotransmission. nih.gov The NMDA receptor is a key player in synaptic plasticity, learning, and memory, and its dysfunction is implicated in a range of neurological and psychiatric disorders. Allosteric modulation of these receptors by externally binding ligands can have profound effects on neuronal excitability and signaling cascades. nih.gov
Strategies for Lead Optimization and Derivative Design
To enhance the therapeutic potential of this compound, various lead optimization strategies can be employed. These strategies aim to improve potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure of a molecule to discover novel chemotypes with similar biological activity but improved properties. nih.gov For derivatives of this compound, this could involve replacing the phenyl ring with other aromatic or heteroaromatic systems. Such modifications can alter the compound's interaction with its biological target and can also influence its absorption, distribution, metabolism, and excretion (ADME) profile. For example, replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring can improve metabolic stability.
Bioisosteric replacement is a more conservative approach where an atom or a group of atoms is exchanged with an alternative that has similar physical or chemical properties. cambridgemedchemconsulting.comhyphadiscovery.com The goal is to create a new molecule with similar biological properties but with improved pharmacokinetics or reduced toxicity. spirochem.com In the context of this compound, the fluorine atoms themselves can be considered bioisosteres of hydrogen. cambridgemedchemconsulting.com Further bioisosteric modifications could involve replacing the phenyl ring with other cyclic systems like thiophene (B33073) or bicyclic structures, which have been shown to be effective phenyl mimics in some cases. nih.gov Another strategy could be the replacement of the hydroxyl group with other hydrogen bond donors or acceptors.
Prodrug Design Principles
Prodrug design is a valuable strategy for overcoming pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or poor membrane permeability. nih.govmdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. rsc.org
For this compound, which contains both a primary amino group and a hydroxyl group, several prodrug strategies can be envisioned. The amino group is a common target for prodrug modification to enhance lipophilicity and improve passive diffusion across biological membranes, including the blood-brain barrier. nih.gov This can be achieved by forming amides, carbamates, or N-Mannich bases. nih.gov
The hydroxyl group can be esterified to create ester prodrugs. mdpi.com These esters can mask the polarity of the hydroxyl group, thereby increasing lipophilicity and potentially improving oral absorption. The choice of the ester promoiety can be tailored to control the rate of hydrolysis and the release of the active drug.
Future Prospects and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
The traditional design of synthetic routes is being revolutionized by the integration of Artificial Intelligence (AI) and Machine Learning (ML). These computational tools offer the potential to accelerate the synthesis of complex molecules like (S)-2-Amino-2-(3,5-difluorophenyl)ethanol by predicting optimal reaction pathways and conditions. nih.govnih.gov
| Aspect of Synthesis | Traditional Approach | AI/ML-Enhanced Approach |
|---|---|---|
| Route Planning | Based on established chemical principles and literature precedence. | Data-driven retrosynthesis suggestions, proposing novel and more efficient pathways. nih.gov |
| Reaction Optimization | Empirical, iterative optimization of variables (catalyst, solvent, temperature). | Active learning frameworks predict optimal conditions to maximize yield and purity with fewer experiments. nih.gov |
| Byproduct Prediction | Relies on chemists' experience and mechanistic understanding. | Predicts potential side reactions and impurities based on reaction data analysis. |
Chemoinformatics and Big Data Approaches for Derivative Screening
Chemoinformatics utilizes computational methods to analyze large chemical datasets, enabling the rapid screening of virtual libraries of compounds. This approach is instrumental in identifying derivatives of this compound with enhanced biological activity. By leveraging large databases such as ChemDiv and PubChem, researchers can perform structure-based virtual screening against specific biological targets. chemdiv.com
Molecular docking simulations, a key tool in chemoinformatics, can predict the binding affinity and mode of interaction between thousands of virtual derivatives and a target protein. chemdiv.com This allows for the prioritization of a smaller, more promising set of compounds for actual synthesis and biological testing. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of derivatives with their biological activity, further guiding the design of more potent and selective molecules.
Exploration of Novel Therapeutic Applications beyond Current Scope
While this compound and its analogs have shown potential in areas like neurological disorders and cancer research, future investigations are likely to uncover a broader range of therapeutic applications. The compound's ability to modulate neurotransmission pathways and inhibit enzymes suggests its potential utility in a variety of diseases.
Emerging research may focus on its application as an antimicrobial agent, as related fluorinated pyridine (B92270) compounds have demonstrated effectiveness against resistant bacterial strains. Furthermore, its structural similarity to precursors of gamma-secretase inhibitors, a class of drugs investigated for cancer and Alzheimer's disease, points toward other potential avenues. wikipedia.org The strategic placement of fluorine atoms can influence properties like lipophilicity and binding, making this scaffold adaptable for targeting a wide array of biological systems, potentially including metabolic or inflammatory diseases. mdpi.com
Advanced Spectroscopic and Structural Biology Techniques for Interaction Studies
A deep understanding of how this compound interacts with its biological targets at an atomic level is crucial for rational drug design. Advanced spectroscopic and structural biology techniques are pivotal in elucidating these interactions. X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the compound bound to its target protein, revealing key binding contacts. nih.govnih.gov
Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the dynamics of the interaction in solution, providing insights that are complementary to static crystal structures. The fluorine atoms in the molecule serve as useful probes for ¹⁹F NMR studies, which can report on the local environment and conformational changes upon binding. These detailed structural insights are invaluable for designing next-generation derivatives with improved affinity and specificity. nih.gov
| Technique | Application in Studying Compound Interactions | Type of Information Gained |
|---|---|---|
| X-ray Crystallography | Determining the 3D structure of the compound bound to a target enzyme or receptor. | Precise atomic coordinates, identification of hydrogen bonds, and other key interactions. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Visualizing large protein-ligand complexes that are difficult to crystallize. | High-resolution structural information on the overall architecture and binding site. |
| NMR Spectroscopy | Studying binding events and conformational dynamics in solution. | Information on binding affinity, kinetics, and structural changes in both the ligand and protein upon interaction. |
| ¹⁹F NMR Spectroscopy | Utilizing the compound's fluorine atoms as specific probes. | Detailed insights into the local chemical environment at the fluorine positions upon target binding. |
Sustainable and Scalable Production Methodologies for Industrial Relevance
For any promising pharmaceutical candidate to become a viable therapeutic, the development of sustainable and scalable production methods is essential. Future research will focus on green chemistry principles to minimize the environmental impact of synthesizing this compound. This includes the use of recyclable chiral auxiliaries, greener solvents, and more energy-efficient processes. mdpi.com
Biocatalysis, using enzymes like carbonyl reductases, presents a highly sustainable alternative to traditional chemical synthesis. Enzymatic reactions often proceed with high specificity and yield under mild conditions (e.g., aqueous buffers at ambient temperature), reducing waste and avoiding the need for protecting groups or harsh reagents. Developing methods for large-scale synthesis, such as dynamic kinetic resolution or using immobilized enzymes, will be crucial for making the production of this compound and its derivatives commercially competitive and industrially relevant. mdpi.comresearchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
